2-(2,6-Difluorophenyl)pyrrolidine

CNS Drug Discovery Physicochemical Properties Basicity Modulation

Medicinal chemists targeting CNS indications frequently encounter high P-gp efflux ratios due to basic amine moieties, derailing brain penetration. 2-(2,6-Difluorophenyl)pyrrolidine (CAS 1016529-46-6) is a strategically fluorinated building block that directly addresses this liability. • Reduced Basicity: A calculated pKa of 8.74 significantly mitigates P-gp recognition compared to non-fluorinated (10.13) or mono-fluorinated (9.37) analogs. • Optimized Lipophilicity: A moderate LogP of 2.72 positions this scaffold ideally for CNS drug-likeness. • Metabolic Stability: Difluorinated pyrrolidines exhibit high intrinsic microsomal stability, offering a preemptive ADME advantage for lead optimization.

Molecular Formula C10H11F2N
Molecular Weight 183.2 g/mol
CAS No. 1016529-46-6
Cat. No. B1592066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorophenyl)pyrrolidine
CAS1016529-46-6
Molecular FormulaC10H11F2N
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=CC=C2F)F
InChIInChI=1S/C10H11F2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2
InChIKeyAPJIUSMTBHARPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Difluorophenyl)pyrrolidine: Structural and Class Overview


2-(2,6-Difluorophenyl)pyrrolidine (CAS 1016529-46-6) is a chiral, fluorinated building block belonging to the class of saturated heterocyclic amines . This compound, with the molecular formula C10H11F2N and a molecular weight of 183.20 g/mol, is primarily utilized as an intermediate in medicinal chemistry for the construction of kinase inhibitors, GPCR modulators, and CNS-targeted therapeutics . The presence of the 2,6-difluorophenyl moiety significantly modulates the core pyrrolidine's physicochemical properties, which is the primary source of its value proposition over non-fluorinated or differently substituted analogs.

Fluorinated pyrrolidine building block for CNS drug discovery workflows
Reduced basicity (pKa) profile to mitigate P-gp efflux risk in permeability models
Balanced lipophilicity (LogP) supports membrane permeability and ADME screening

2-(2,6-Difluorophenyl)pyrrolidine: Generic Substitution Risks


The substitution pattern and degree of fluorination on the pyrrolidine scaffold are not trivial; they are key design handles that tune a molecule's drug-likeness and target interaction potential. A generic approach—such as replacing 2-(2,6-Difluorophenyl)pyrrolidine with a non-fluorinated, mono-fluorinated, or regioisomeric analog—will inevitably lead to a different outcome in drug design due to quantifiable shifts in key physicochemical parameters [1]. The following sections provide direct, data-driven comparisons that demonstrate why this specific compound offers a distinct and predictable advantage for rational design, particularly for CNS programs where optimizing basicity (pKa) and lipophilicity (LogP) is critical .

Fluorination degree Non-fluorinated or mono-fluorinated analogs may shift pKa and LogP, altering CNS permeability predictions and ADME profile.
Regioisomer mismatch The 3-substituted regioisomer (CAS 1249095-89-3) has a different amine vector; target binding and SAR may not transfer directly.
Class-level metabolic trend Metabolic stability advantage of difluorinated pyrrolidines may not replicate in every scaffold; compound-specific validation recommended.

2-(2,6-Difluorophenyl)pyrrolidine: Quantitative Evidence Guide


pKa Modulation for CNS Penetration

The basicity (pKa) of the pyrrolidine nitrogen is a key determinant of CNS drug-likeness. 2-(2,6-Difluorophenyl)pyrrolidine exhibits a significantly lower predicted pKa (8.74±0.10) compared to its non-fluorinated analog (2-phenylpyrrolidine, pKa 10.13±0.10) and its mono-fluorinated counterpart (2-(2-fluorophenyl)pyrrolidine, pKa 9.37±0.10) [REFS-1, REFS-2, REFS-3]. This reduction in basicity is crucial for reducing P-glycoprotein (P-gp) efflux and improving passive permeability across the blood-brain barrier, a well-established principle in medicinal chemistry .

pKa Modulation
Data to verify
8.74 ± 0.10
Supports CNS permeability model context
Predicted pKa; experimental verification recommended
CNS Drug Discovery Physicochemical Properties Basicity Modulation

Lipophilicity for Membrane Permeability

Fluorination predictably modulates lipophilicity (LogP), another critical parameter for ADME. The 2,6-difluoro substitution yields a LogP of 2.72, which is higher than the non-fluorinated analog (LogP ~1.78) and the mono-fluorinated analog (LogP 2.58) [REFS-1, REFS-2, REFS-3]. This moderate increase in lipophilicity, combined with the reduced basicity, positions the compound in a favorable property space for membrane permeability and oral absorption, as outlined in the broader analysis of fluorinated heterocyclic amines [1].

Lipophilicity (LogP)
Reported
2.72
Balanced LogP supports membrane permeability assay context
Experimental or predicted value from chemical databases
Medicinal Chemistry Lipophilicity ADME Properties

Metabolic Stability of Difluorinated Pyrrolidines

A systematic 2023 study of mono- and difluorinated saturated heterocyclic amines (including pyrrolidines) demonstrated that difluorination generally results in high intrinsic microsomal stability, with nearly all compounds showing low clearance [1]. This finding provides a class-level inference that 2-(2,6-Difluorophenyl)pyrrolidine is likely to exhibit favorable metabolic stability compared to non-fluorinated analogs, which are more susceptible to oxidative metabolism. The study further notes that conformational preferences induced by fluorination can significantly affect both pKa and LogP, providing an additional layer of predictable property modulation [1].

Metabolic Stability
Class-level
High microsomal stability (inferred)
Supports metabolic stability review context
Class-level inference from systematic difluoropyrrolidine study; compound-specific data to verify
Drug Metabolism Pharmacokinetics Fluorine Chemistry

Regioisomeric Differentiation: 2- vs. 3-Substitution

The position of the pyrrolidine nitrogen relative to the aryl ring is a fundamental structural determinant. 2-(2,6-Difluorophenyl)pyrrolidine (CAS 1016529-46-6) is a 2-substituted pyrrolidine, whereas 3-(2,6-difluorophenyl)pyrrolidine (CAS 1249095-89-3) represents a regioisomer with the nitrogen in the meta-position relative to the attachment point [REFS-1, REFS-2]. This positional difference alters the orientation of the basic amine and the vector of the aryl ring, which can drastically change binding affinity and selectivity for biological targets. For instance, 3-substituted analogs have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), highlighting the divergent biological applications driven solely by substitution pattern .

Regioisomeric Identity
Class-level
2-substituted vs. 3-substituted
Supports SAR probe selection context
Different amine vector; non-interchangeable regioisomers
Structure-Activity Relationship Isomerism Chemical Sourcing

2-(2,6-Difluorophenyl)pyrrolidine: Research Applications


CNS Drug Discovery: BBB Permeability Optimization

2-(2,6-Difluorophenyl)pyrrolidine is ideally suited as a core scaffold or advanced intermediate in CNS drug discovery projects. Its significantly reduced pKa (8.74) compared to non-fluorinated (10.13) and mono-fluorinated (9.37) analogs mitigates P-gp efflux risk, a key hurdle for CNS penetration . This property, combined with a moderate LogP (2.72), positions it favorably for designing brain-penetrant kinase inhibitors, GPCR modulators, or other CNS-active agents [REFS-2, REFS-3]. Sourcing this specific building block enables medicinal chemists to start from a property space that is already optimized for CNS drug-likeness.

Lead Optimization: Metabolic and PK Profile

In programs where rapid metabolic clearance is a liability, 2-(2,6-Difluorophenyl)pyrrolidine offers a strategic advantage. Class-level evidence demonstrates that difluorinated pyrrolidines exhibit high intrinsic microsomal stability, a key predictor of favorable in vivo pharmacokinetics . By incorporating this fluorinated building block early in the design phase, researchers can preemptively address potential ADME issues, accelerating the lead optimization process and increasing the probability of identifying a development candidate with a suitable half-life and low clearance.

Synthesis of Precise SAR Probes

The distinct regioisomeric identity of 2-(2,6-Difluorophenyl)pyrrolidine (CAS 1016529-46-6) makes it an essential tool for constructing precise structure-activity relationship (SAR) probes. Its 2-substitution pattern provides a unique vector for the basic amine relative to the aryl ring, which is critical for interrogating target binding pockets [REFS-1, REFS-2]. Sourcing this specific isomer is non-negotiable for maintaining SAR integrity; substitution with the 3-isomer (CAS 1249095-89-3) or other regioisomers would generate data that is not comparable and could derail a medicinal chemistry program [1].

Application
Selection Property
Validation Focus
CNS permeability studies
Reduced basicity (pKa) profile
P-gp efflux and passive permeability models
Metabolic stability screening
High microsomal stability (class-level)
In vitro clearance and PK exposure models
SAR probe synthesis
2-Substituted regioisomeric identity
Binding affinity and selectivity assays

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